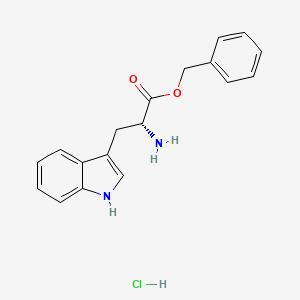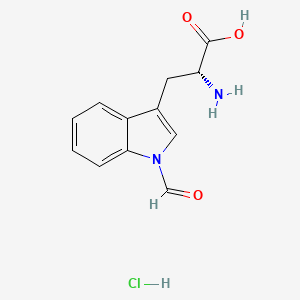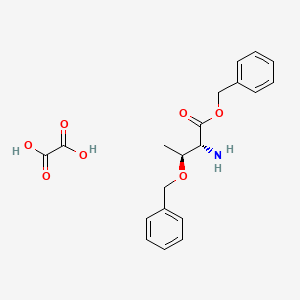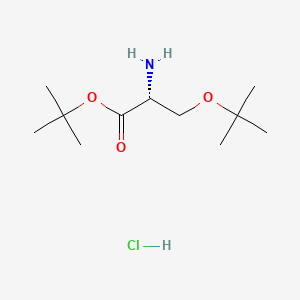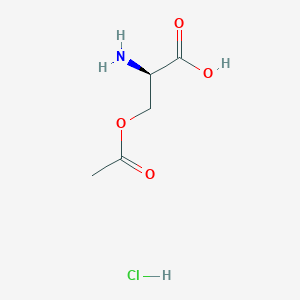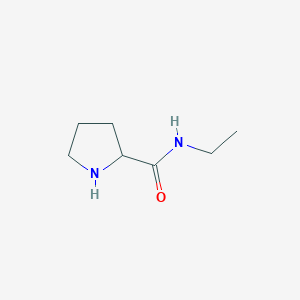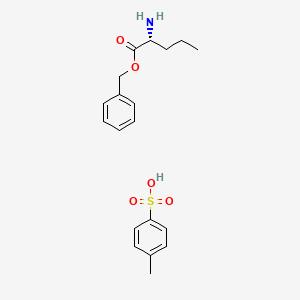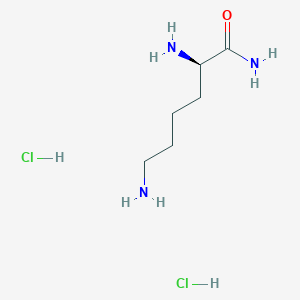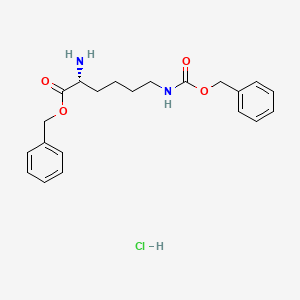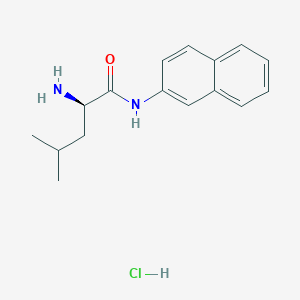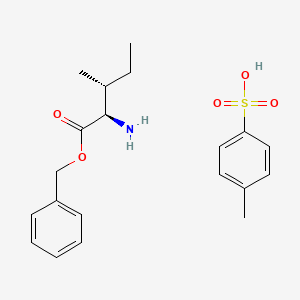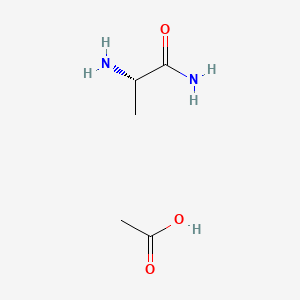
L-Alanine amide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-Alanine amide acetate (LAA) is an important biochemical compound that has been used in a variety of scientific applications. It is a derivative of alanine, an amino acid, and is used as a precursor for a wide range of organic compounds. LAA is a valuable reagent in synthetic organic chemistry, and is also used in biochemistry and molecular biology. In
Scientific Research Applications
High-yield β-alanine production from glucose and acetate in Escherichia coli
- Summary of Application : This study addresses the challenge of producing β-alanine, a versatile amino acid with wide-range industrial applications, from glucose. The researchers developed efficient Escherichia coli strains with modified carbon metabolism as microbial cell factories and implemented a two-stage fermentation strategy .
- Methods of Application : The introduction of aspartate decarboxylase (PanD E56S/I88M) facilitates the conversion of aspartate to β-alanine, while the overexpression of key enzymes such as phosphoenolpyruvate carboxylase and aspartate dehydrogenase increases the carbon flow from phosphoenolpyruvate to aspartate .
- Results or Outcomes : The optimized strain achieved β-alanine production of 71.7 g/L with a yield of 1.0 mol/mol glucose, reaching a peak of 1.29 mol/mol. The utilization of acetate as a carbon feedstock enabled the production of 50 g/L of β-alanine with a 0.33 mol/mol acetate yield .
Amide Activation
- Summary of Application : This review article places electrophilic amide activation in both a historical context and in that of natural product synthesis, highlighting the synthetic applications and the potential of this approach .
- Methods of Application : The specific methods of application are not detailed in the snippet, but the full article may provide more information .
- Results or Outcomes : The outcomes of this research are not detailed in the snippet, but the full article may provide more information .
Biomedical Applications of L-Alanine
- Summary of Application : L-Alanine has extensive physiological functionality and tremendous pharmacological significance, therefore it could be considered as a potential ingredient for food, pharmaceutical, and personal care products .
- Methods of Application : The therapeutic potential of L-Alanine was assessed in terms of anti-proliferative, anti-bacterial, and anti-urolithiatic properties .
- Results or Outcomes : L-Alanine successfully inhibited growth and in vitro proliferation of important human pathogens including Enterococcus faecalis, Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae in a concentration-dependent manner . It also revealed significant anti-proliferative potential against human lung adenocarcinoma (A549; IC 50 7.32 μM) and mammary gland adenocarcinoma (MCF-7; IC 50 8.81 μM) cells .
Efficient L-Alanine Production
- Summary of Application : L-Alanine has important applications in food, pharmaceutical and veterinary fields and is used as a substrate for the production of engineered thermoplastics .
- Methods of Application : The specific methods of application are not detailed in the snippet, but the full article may provide more information .
- Results or Outcomes : The outcomes of this research are not detailed in the snippet, but the full article may provide more information .
Therapeutic Potential of L-Alanine
- Summary of Application : This study aimed to explore the anticipated therapeutic potential of L-Alanine, produced microbially using a lactic acid bacterial strain Pediococcus acidilactici BD16 .
- Methods of Application : The therapeutic potential of L-Alanine was assessed in terms of anti-proliferative, anti-bacterial, and anti-urolithiatic properties .
- Results or Outcomes : L-Alanine successfully inhibited growth and in vitro proliferation of important human pathogens in a concentration-dependent manner . It also revealed significant anti-proliferative potential against human lung adenocarcinoma (A549; IC 50 7.32 μM) and mammary gland adenocarcinoma (MCF-7; IC 50 8.81 μM) cells . The anti-urolithiatic potential of L-Alanine was augmented over three different phases, viz., nucleation inhibition, aggregation inhibition, and oxalate depletion .
Production of Engineered Thermoplastics
- Summary of Application : L-Alanine is used as a substrate for the production of engineered thermoplastics .
- Methods of Application : The specific methods of application are not detailed in the snippet, but the full article may provide more information .
- Results or Outcomes : The outcomes of this research are not detailed in the snippet, but the full article may provide more information .
properties
IUPAC Name |
acetic acid;(2S)-2-aminopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)/t2-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFLYZJMEVTVFL-DKWTVANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine amide acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


